1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-4,4-dimethylpentyl)urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-4,4-dimethylpentyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorobenzyl group and a hydroxy-dimethylpentyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-4,4-dimethylpentyl)urea typically involves the reaction of 4-chlorobenzylamine with 3-hydroxy-4,4-dimethylpentyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-4,4-dimethylpentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the carbonyl group.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-4,4-dimethylpentyl)urea depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(3-hydroxy-4,4-dimethylpentyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-(4-Chlorobenzyl)-3-(3-hydroxy-4,4-dimethylpentyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-4,4-dimethylpentyl)urea is unique due to the presence of both a chlorobenzyl group and a hydroxy-dimethylpentyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2/c1-15(2,3)13(19)8-9-17-14(20)18-10-11-4-6-12(16)7-5-11/h4-7,13,19H,8-10H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXCMNUGQJEOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NCC1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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